molecular formula C12H10N2O4 B12873880 4-Nitrobenzyl 1H-pyrrole-2-carboxylate

4-Nitrobenzyl 1H-pyrrole-2-carboxylate

Cat. No.: B12873880
M. Wt: 246.22 g/mol
InChI Key: AHIOKWMDBHEOGJ-UHFFFAOYSA-N
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Description

4-Nitrobenzyl 1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a nitrobenzyl group attached to the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 1H-pyrrole-2-carboxylate typically involves the condensation of 4-nitrobenzyl alcohol with pyrrole-2-carboxylic acid. This reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

4-Nitrobenzyl 1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be activated under specific conditions.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester bond can also be hydrolyzed to release active compounds that exert their effects through specific pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Benzoyl-1H-pyrrole-2-carboxamide: Similar structure but with a benzoyl group instead of a nitrobenzyl group.

    2-Nitrobenzyl 4-acetyl-1H-pyrrole-2-carboxylate: Similar structure but with an acetyl group on the pyrrole ring.

Uniqueness

4-Nitrobenzyl 1H-pyrrole-2-carboxylate is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

(4-nitrophenyl)methyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C12H10N2O4/c15-12(11-2-1-7-13-11)18-8-9-3-5-10(6-4-9)14(16)17/h1-7,13H,8H2

InChI Key

AHIOKWMDBHEOGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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